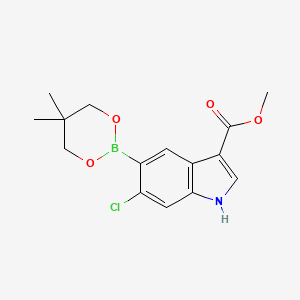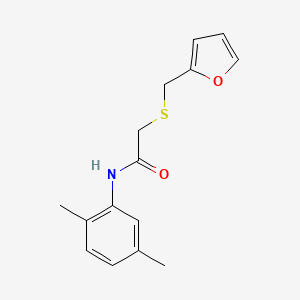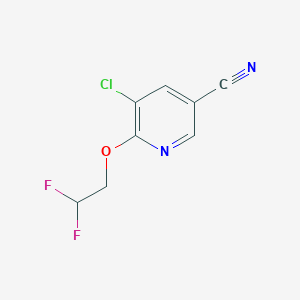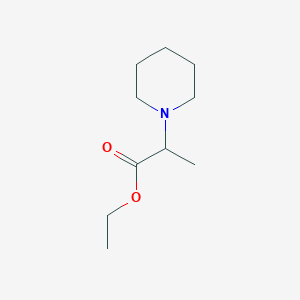![molecular formula C22H23N3O3 B2388858 N,1-双(4-甲氧基苯基)-1H,2H,3H,4H-吡咯并[1,2-a]吡嗪-2-甲酰胺 CAS No. 899960-52-2](/img/structure/B2388858.png)
N,1-双(4-甲氧基苯基)-1H,2H,3H,4H-吡咯并[1,2-a]吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex and varies depending on the specific compound. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Chemical Reactions Analysis
The chemical reactions involving pyrazine derivatives can be diverse. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .科学研究应用
药理学应用
吡嗪衍生物,包括所讨论的化合物,已被发现具有许多值得注意的药理作用 . 这些作用包括抗分枝杆菌、抗菌、抗真菌、抗糖尿病、利尿、抗癌、抗病毒、镇痛和抗炎作用 .
香料应用
吡嗪衍生物已被证明是香料中重要的骨架 . 这些化合物的独特结构,包括该化合物,可以有助于创造各种香味。
食品工业应用
在食品工业中,吡嗪衍生物因其增强风味的能力而被使用 . 该化合物有可能在这种情况下被使用。
太阳能电池应用
该化合物已被用于设计用于钙钛矿太阳能电池应用的空穴传输材料 (HTM) . 研究表明,与其他材料相比,基于该化合物的设计的 HTM 具有更好的性能,具有良好的稳定性和高空穴迁移率 .
光学化学传感器应用
该化合物有可能用于设计光学化学传感器 . 光学传感器在与易燃和爆炸性化合物一起工作时,可以表现出高选择性、不受电磁干扰的影响以及安全性 . 它们可以很容易地小型化,与电子设备集成以形成芯片实验室系统,也可以以廉价的一次性设备的形式出现 .
合成途径探索
近年来,为了探索吡嗪衍生物的合成途径,已经取得了许多进展 . 该化合物可能是这类研究的主题,有助于我们了解这些化合物是如何合成的。
生物活性探索
由于基于吡嗪的药物的多样生物活性,观察到对含有吡嗪的候选药物的研究增加 . 该化合物可能是这类研究的主题,有助于我们了解其生物活性。
海洋生物发光系统应用
水母素是一种吡嗪衍生物,一直是最受欢迎的海洋生物发光系统的底物之一 . 虽然该化合物不是水母素,但鉴于其结构相似性,它有可能被探索用于类似的应用。
作用机制
The mechanism of action of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been reported to activate the p38 MAPK pathway, which plays a role in cell proliferation and differentiation. Additionally, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Furthermore, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is also soluble in organic solvents such as DMSO, which makes it suitable for use in cell culture experiments. However, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has some limitations as well. It is a relatively new compound, and its pharmacokinetic properties are not fully understood. Furthermore, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has not been extensively tested in animal models, and its safety profile is not well established.
未来方向
There are several future directions for the research on N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. One potential application of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has also shown promise as a potential anti-cancer agent, and further studies are needed to investigate its efficacy in various types of cancer. Additionally, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to have anti-oxidant properties, and its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease should be explored. Finally, more research is needed to fully understand the mechanism of action of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide and its pharmacokinetic properties.
Conclusion
In conclusion, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, or N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, is a promising chemical compound that has shown potential therapeutic benefits in various diseases. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for further research. The synthesis method of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is relatively simple, and it has several advantages for lab experiments. However, its safety profile and pharmacokinetic properties need to be further investigated. Future research on N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide should focus on its potential applications in the treatment of various diseases and the elucidation of its mechanism of action.
合成方法
The synthesis of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves a multi-step process that includes the reaction of aniline with 4-methoxybenzaldehyde to produce a Schiff base, followed by reduction with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl acetoacetate to form the pyrrolopyrazine core, which is subsequently functionalized with a carboxamide group to produce the final product.
属性
IUPAC Name |
N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-9-5-16(6-10-18)21-20-4-3-13-24(20)14-15-25(21)22(26)23-17-7-11-19(28-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYRPSVBFQBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2388778.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2388780.png)
![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2388788.png)
![N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide](/img/structure/B2388791.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B2388793.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)